molecular formula C8H7F3N2OS B1636424 [1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazol-5-yl]methanol CAS No. 338982-22-2

[1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazol-5-yl]methanol

Cat. No.: B1636424
CAS No.: 338982-22-2
M. Wt: 236.22 g/mol
InChI Key: YSHWBUOEHZKSIO-UHFFFAOYSA-N
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Description

[1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazol-5-yl]methanol is an organic compound with the molecular formula C8H7F3N2OS. It is a member of the thienopyrazole family, characterized by a thieno[2,3-c]pyrazole core structure. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazol-5-yl]methanol typically involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with appropriate reagents to introduce the thieno group. One common method involves the use of methyl hydrazine hydrochloride and 4-ethoxy-1,1,1-trifluorobut-3-en-2-one, followed by lithiation and electrophilic trapping . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic methods, such as continuous flow processes, to ensure high yield and purity. The use of advanced distillation techniques and controlled reaction environments is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

[1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazol-5-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

[1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazol-5-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazol-5-yl]methanol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in fatty acid elongation, affecting cell proliferation and growth . The trifluoromethyl group enhances its binding affinity and stability, making it a potent compound in various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the trifluoromethyl group and the thieno[2,3-c]pyrazole core structure makes [1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazol-5-yl]methanol unique. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, which are valuable in various applications .

Properties

IUPAC Name

[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2OS/c1-13-7-5(2-4(3-14)15-7)6(12-13)8(9,10)11/h2,14H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHWBUOEHZKSIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)CO)C(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401170224
Record name 1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401170224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338982-22-2
Record name 1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338982-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401170224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazol-5-yl]methanol
Reactant of Route 2
[1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazol-5-yl]methanol
Reactant of Route 3
[1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazol-5-yl]methanol
Reactant of Route 4
Reactant of Route 4
[1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazol-5-yl]methanol
Reactant of Route 5
[1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazol-5-yl]methanol
Reactant of Route 6
[1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazol-5-yl]methanol

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